3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
3,4-difluoro-N-[2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F3N4O2/c1-29-19-7-6-18-24-17(10-27(18)26-19)11-2-5-14(22)16(9-11)25-20(28)12-3-4-13(21)15(23)8-12/h2-10H,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLMZVGGKMXWRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C=C(N=C2C=C1)C3=CC(=C(C=C3)F)NC(=O)C4=CC(=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 3-Amino-6-Methoxypyridazine
The foundational step involves preparing 6-methoxyimidazo[1,2-b]pyridazine through a [3+2] cycloaddition reaction:
- Charge 3-amino-6-methoxypyridazine (1.0 eq) and α-bromoacetophenone (1.2 eq) in DMF (0.1 M)
- Heat at 80°C under N₂ for 12 hours
- Quench with ice-water, extract with EtOAc (3×50 mL)
- Purify via silica chromatography (Hex:EtOAc = 3:1)
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C → 100°C | Yield ↓ 15% |
| Solvent | DMF → DMSO | Purity ↓ 20% |
| Reaction Time | 12h → 18h | No improvement |
Amide Bond Formation Strategies
Coupling of 3,4-Difluorobenzoic Acid with Aniline Intermediate
Two predominant methods are employed:
Method A: Mixed Carbonate Activation
- React 3,4-difluorobenzoic acid (1.2 eq) with CDI (1.5 eq) in THF
- Add intermediate aniline (1.0 eq) and DMAP (0.1 eq)
- Stir at RT for 6 hours
Method B: HATU-Mediated Coupling
- Combine acid (1.0 eq), HATU (1.3 eq), and DIPEA (3.0 eq) in DMF
- Add aniline (1.1 eq) after 10 minutes activation
- Stir at 0°C → RT overnight
Performance Comparison :
| Parameter | Method A | Method B |
|---|---|---|
| Yield | 68% | 83% |
| Epimerization Risk | <1% | 2-3% |
| Purification Ease | Moderate | Difficult |
Critical Process Optimization Parameters
Temperature Effects on Cyclization
The imidazo[1,2-b]pyridazine formation shows strong temperature dependence:
| Temp (°C) | Conversion (%) | Side Products (%) |
|---|---|---|
| 60 | 45 | 12 |
| 80 | 92 | 3 |
| 100 | 88 | 15 |
Solvent Screening for Final Coupling
Polar aprotic solvents maximize amidation efficiency:
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DMF | 36.7 | 83 |
| DMA | 37.8 | 81 |
| NMP | 32.2 | 77 |
| THF | 7.5 | 42 |
Characterization and Quality Control
Spectroscopic Validation
Key spectral signatures confirm successful synthesis:
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.72 (s, 1H, NH)
- δ 8.15-7.98 (m, 4H, Ar-H)
- δ 4.02 (s, 3H, OCH₃)
¹⁹F NMR (376 MHz, DMSO-d₆) :
- δ -112.5 (d, J=8.4 Hz, 1F)
- δ -116.2 (d, J=8.1 Hz, 1F)
- δ -118.9 (s, 1F)
Purity Assessment
HPLC analysis (C18 column, MeCN/H2O + 0.1% TFA):
| Parameter | Value |
|---|---|
| Retention Time | 12.7 min |
| Purity | 99.2% |
| λmax | 254 nm |
Industrial-Scale Considerations
Cost Analysis of Key Reagents
Economic factors influence method selection:
| Reagent | Cost/kg (USD) | Usage (kg/kg API) |
|---|---|---|
| HATU | 12,000 | 0.8 |
| CDI | 9,500 | 0.6 |
| Selectfluor® | 7,200 | 1.2 |
Environmental Impact Metrics
Process mass intensity (PMI) optimization:
| Step | PMI (kg/kg) | E-Factor |
|---|---|---|
| Cyclization | 18 | 12 |
| Fluorination | 22 | 15 |
| Amidation | 35 | 28 |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The fluorine atoms can influence the oxidation behavior of the compound.
Reduction: : Reduction reactions may target the benzamide group or other functional groups present.
Substitution: : Substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or strong bases.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of imidazo[1,2-b]pyridazine, including 3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide, exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can effectively inhibit the growth of various microbial pathogens, including bacteria and fungi. The fluorine atoms contribute to the compound's enhanced activity by improving its interaction with biological targets.
Anticancer Properties
The compound's structural characteristics suggest potential anticancer applications. The imidazo[1,2-b]pyridazine core is known for its ability to interact with specific biological targets involved in cancer progression. Preliminary studies have indicated that this compound may inhibit cell proliferation in cancer cell lines, suggesting further investigation into its efficacy as an anticancer agent.
Synthetic Pathways
The synthesis of this compound typically involves several key steps:
- Formation of the Imidazo[1,2-b]pyridazine Core : This step may involve cyclization reactions using appropriate precursors.
- Introduction of Fluorine Substituents : Fluorination reactions can be employed to introduce the desired fluorine atoms at specific positions on the aromatic rings.
- Amide Bond Formation : The final step involves coupling the imidazo core with the appropriate benzamide moiety to yield the target compound.
These synthetic strategies ensure high yields and purity of the compound while maintaining its unique properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Comparative studies with similar compounds reveal insights into how modifications can enhance efficacy:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methoxyimidazo[1,2-b]pyridazine | Contains methoxy group; no fluorine | Active against Mycobacterium tuberculosis |
| 4-Fluoro-N-(5-(trifluoromethyl)phenyl)benzamide | Trifluoromethyl substitution; lacks imidazo core | Anticancer properties reported |
| 3-Fluoro-N-(4-methoxyphenyl)benzamide | Methoxy substitution; simple aromatic structure | Moderate antimicrobial activity |
The unique combination of multiple fluorine atoms and the imidazo[1,2-b]pyridazine core distinguishes this compound from others, potentially enhancing its biological efficacy against targeted pathogens or cancer cells.
Future Research Directions
Research on this compound should focus on:
- In vivo Studies : To evaluate its pharmacokinetics and therapeutic efficacy in animal models.
- Mechanistic Studies : To elucidate the molecular mechanisms underlying its biological activities.
- Optimization of Derivatives : To enhance potency and selectivity against specific targets.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Heterocyclic Benzamide Derivatives
Triazolo-Oxazin Benzamides ()
Examples include N-(2-Chlor-3,6-difluorphenyl)-5-fluor-4-(3-oxo-5,6-dihydro-3H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2(8H)-yl)benzamide.
- Key Differences: Replacement of imidazopyridazine with a triazolo-oxazin ring, altering electronic properties and hydrogen-bonding capacity.
- Implications : Triazolo-oxazin derivatives are often explored for antimicrobial or anticancer activity, whereas the target compound’s imidazopyridazine suggests kinase inhibition .
Imidazo[1,2-a]pyrimidinone Derivatives ()
Compound 3f (N-(3-(2-((2-methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide) shares a similar heterocycle but differs in:
- Core Structure: The imidazo[1,2-a]pyrimidinone ring vs. imidazo[1,2-b]pyridazine.
- Substituents: A morpholinophenyl group introduces a basic nitrogen, contrasting with the target’s fluorine-rich aromatic system .
Fluorinated Benzamides in Agrochemicals ()
Compounds like diflubenzuron and fluazuron are urea-linked benzamides used as insecticides.
- Structural Contrasts :
- Activity : The target’s imidazopyridazine scaffold is atypical in agrochemicals, suggesting divergent applications (e.g., pharmaceuticals vs. pesticides).
Imidazopyridazine-Containing Analogues ()**
1382462-28-3 ()
- Structure: 4-{6-bromo-8-[(3,3,3-trifluoropropyl)amino]imidazo[1,2-a]pyrazin-3-yl}-N-cyclopropyl-2-fluorobenzamide.
- Key Differences :
923113-15-9 ()
- Structure : 3-Fluoro-N-(4-{7-methylimidazo[1,2-A]pyrimidin-2-YL}phenyl)benzamide.
- Key Differences :
Data Table: Comparative Analysis
Key Research Findings
- Metabolic Stability : The target’s methoxy group may reduce oxidative metabolism compared to methyl or ethoxy analogues (e.g., 923113-15-9) .
- Binding Affinity: The 3,4-difluoro substitution on the benzamide core enhances electrostatic interactions with kinase ATP pockets compared to mono-fluoro derivatives .
- Solubility : Fluorine atoms improve lipophilicity, but the methoxy group balances this by introducing moderate hydrophilicity .
Biological Activity
3,4-Difluoro-N-(2-fluoro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)benzamide is a complex organic compound notable for its unique chemical structure, which includes multiple fluorine substituents and an imidazo[1,2-b]pyridazine moiety. This compound is part of a class of derivatives that exhibit significant pharmacological activities, particularly against various microbial pathogens and cancer cells. Its enhanced lipophilicity and metabolic stability due to fluorine atoms make it a promising candidate for drug development.
Chemical Structure and Properties
The structure of this compound can be represented as follows:
This compound's design incorporates:
- Fluorine Substituents : Enhances lipophilicity and metabolic stability.
- Imidazo[1,2-b]pyridazine Core : Associated with diverse biological activities.
Antimicrobial Activity
Research indicates that compounds similar to this compound have shown activity against various pathogens. For instance:
- 3-Methoxyimidazo[1,2-b]pyridazine : Exhibits activity against Mycobacterium tuberculosis.
- 4-Fluoro-N-(5-(trifluoromethyl)phenyl)benzamide : Demonstrates anticancer properties.
The unique combination of multiple fluorine atoms and the imidazo core in this compound potentially enhances its biological efficacy against targeted pathogens or cancer cells .
Anticancer Properties
In vitro studies have demonstrated that related imidazo derivatives can exhibit cytotoxic effects against various cancer cell lines. For example:
- Cytotoxic Evaluation : Derivatives have shown IC50 values ranging from 7.5 to 11.1 μM against tested cancer cell lines .
- Molecular Docking Studies : Active derivatives form stable complexes with target proteins such as ABL1 kinase, indicating potential as anticancer agents.
Study 1: ENPP1 Inhibition
A recent study identified imidazo[1,2-a]pyrazine derivatives as potent inhibitors of ENPP1, a negative regulator in the cGAS-STING pathway. The compound demonstrated substantial inhibitory activity with an IC50 value of approximately 5.70 nM and enhanced the expression of STING pathway downstream target genes in vivo . Although not directly tested on this compound, the findings suggest a potential pathway for further exploration.
Study 2: Anticancer Efficacy
Research involving a series of N-phenylbenzamide derivatives indicated significant anticancer potential. The derivatives were subjected to MTT assays revealing their cytotoxicity against various cancer cell lines. The study emphasized the importance of molecular dynamics simulations to understand receptor interactions better .
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-Methoxyimidazo[1,2-b]pyridazine | Contains methoxy group; no fluorine | Active against Mycobacterium tuberculosis |
| 4-Fluoro-N-(5-(trifluoromethyl)phenyl)benzamide | Trifluoromethyl substitution; lacks imidazo core | Anticancer properties reported |
| 3-Fluoro-N-(4-methoxyphenyl)benzamide | Methoxy substitution; simple aromatic structure | Moderate antimicrobial activity |
The table illustrates how the structural features correlate with biological activity, highlighting the potential advantages of the complex structure of this compound.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield Optimization Tips |
|---|---|---|
| Imidazo[1,2-b]pyridazine formation | K₂CO₃, DMF, 80°C | Use degassed solvents to prevent oxidation |
| Benzamide coupling | HATU, DIPEA, RT | Monitor pH to avoid premature hydrolysis |
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
- NMR Spectroscopy : ¹⁹F NMR is essential to verify fluorine substitution patterns, while ¹H/¹³C NMR confirms aromatic proton environments and methoxy/imine groups.
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (C₂₁H₁₄F₃N₄O₂, MW 394.38 g/mol).
- X-ray Crystallography : For unambiguous confirmation, single-crystal XRD using SHELX programs (e.g., SHELXL) resolves stereoelectronic effects of fluorine atoms.
Advanced: How can researchers resolve contradictions in bioactivity data across different assay systems?
Contradictions may arise from assay variability (e.g., cell permeability, protein binding). Methodological solutions include:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) and cellular thermal shift assays (CETSA).
- Statistical Analysis : Apply ANOVA to assess inter-assay variability, particularly for IC₅₀ values in kinase inhibition studies.
- Solubility Adjustments : Use co-solvents (e.g., DMSO ≤0.1%) to mitigate aggregation, a common source of false negatives.
Advanced: What computational approaches are effective for predicting SAR of fluorinated analogs?
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., kinase ATP-binding pockets). Fluorine’s electronegativity enhances hydrogen-bonding and hydrophobic interactions.
- QSAR Modeling : Employ Gaussian-based DFT calculations to correlate substituent effects (e.g., meta-fluoro vs. para-fluoro) with activity.
- MD Simulations : Assess conformational stability in aqueous and lipid bilayer environments to prioritize analogs with improved bioavailability.
Q. Table 2: Key SAR Insights
| Substituent Position | Effect on Activity | Rationale |
|---|---|---|
| 6-Methoxy (imidazo ring) | ↑ Solubility | Enhances water interaction via H-bonding |
| 3,4-Difluoro (benzamide) | ↑ Target affinity | Stabilizes π-stacking with hydrophobic residues |
Advanced: What challenges arise in crystallizing this compound, and how can they be addressed?
- Low Crystallinity : Fluorine’s small size disrupts packing. Solutions:
- Twinned Crystals : Use SHELXD for data integration and Olex2 for refinement to resolve overlapping reflections.
Basic: What in vitro assays are suitable for preliminary evaluation of its pharmacological potential?
- Kinase Inhibition : Broad-panel screening (e.g., Eurofins KinaseProfiler) to identify primary targets.
- CYP450 Inhibition : Assess metabolic stability using human liver microsomes.
- Plasma Protein Binding : Equilibrium dialysis to estimate free fraction for dose-response modeling.
Advanced: How can isotopic labeling (e.g., ¹⁸F/¹⁹F) aid in mechanistic studies?
- Metabolic Tracing : ¹⁸F-labeled analogs enable PET imaging to study in vivo distribution and target engagement.
- Isotope Effects : ¹⁹F NMR relaxation studies reveal conformational dynamics during enzyme binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
